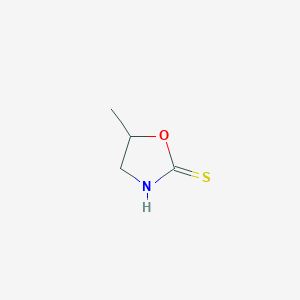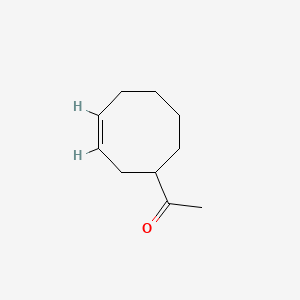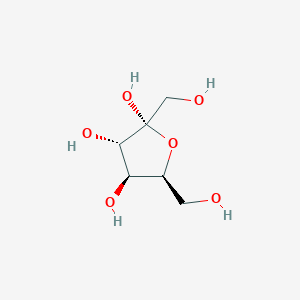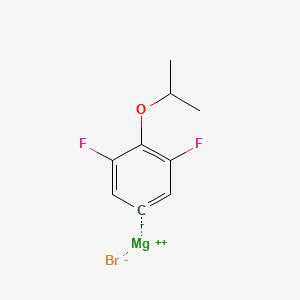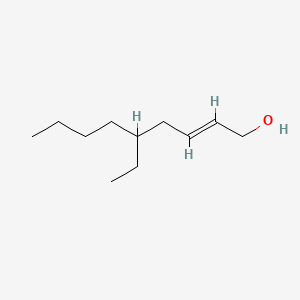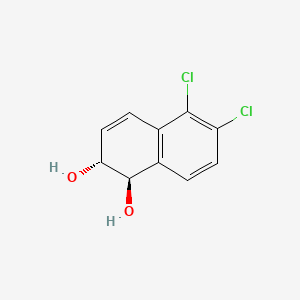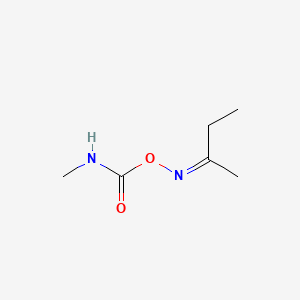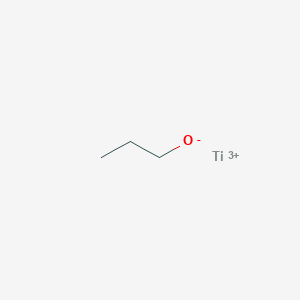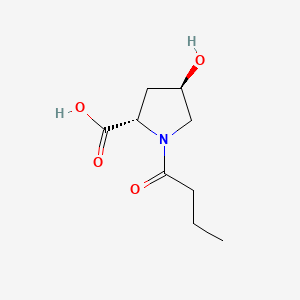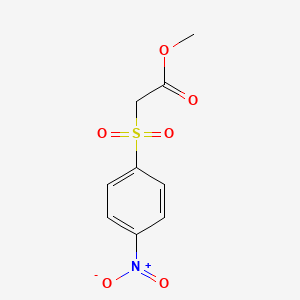
C-Ethyl (5-sulpho-2-naphthyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-Ethyl (5-sulpho-2-naphthyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₂O₄S. It is a derivative of naphthalene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: C-Ethyl (5-sulpho-2-naphthyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in the presence of a suitable catalyst, such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in a reactor vessel. The reaction mixture is then purified through various techniques, such as crystallization and filtration, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: C-Ethyl (5-sulpho-2-naphthyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
C-Ethyl (5-sulpho-2-naphthyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which C-Ethyl (5-sulpho-2-naphthyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
C-methyl (5-sulpho-2-naphthyl)carbamate
C-ethyl (2-naphthyl)carbamate
C-ethyl (3-sulpho-2-naphthyl)carbamate
Eigenschaften
CAS-Nummer |
85237-52-1 |
|---|---|
Molekularformel |
C13H13NO5S |
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
6-(ethoxycarbonylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H13NO5S/c1-2-19-13(15)14-10-6-7-11-9(8-10)4-3-5-12(11)20(16,17)18/h3-8H,2H2,1H3,(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
DQCIQCIAYNZXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


